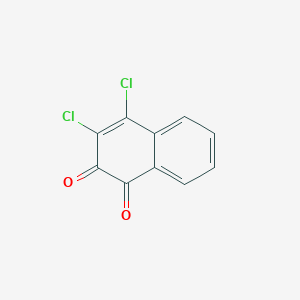

3,4-Dichloro-1,2-naphthoquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloronaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O2/c11-7-5-3-1-2-4-6(5)9(13)10(14)8(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQAAXMSEQPHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344319 | |

| Record name | 3,4-Dichloro-1,2-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18398-36-2 | |

| Record name | 3,4-Dichloro-1,2-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dichloro 1,2 Naphthoquinone and Its Derivatives

Conventional Synthetic Pathways to the 3,4-Dichloro-1,2-naphthoquinone Core

Detailed, peer-reviewed synthetic procedures specifically for this compound are not extensively documented in the available chemical literature. However, the synthesis of its parent compound, 1,2-naphthoquinone (B1664529), is well-established. A common method involves the oxidation of 1-amino-2-hydroxynaphthalene (1,2-aminonaphthol) with an oxidizing agent like ferric chloride in an acidic medium. wikipedia.orgorgsyn.org This reaction proceeds rapidly to yield the 1,2-naphthoquinone structure. orgsyn.org

Nucleophilic Substitution Reactions of this compound for Derivative Synthesis

The presence of halogen atoms on a quinone ring typically activates the molecule for nucleophilic substitution reactions, where the halogen is displaced by a nucleophile. This is a primary method for synthesizing a wide array of derivatives from haloquinones. While this reactivity is extensively documented for 2,3-dichloro-1,4-naphthoquinone, nih.govtandfonline.comnih.govresearchgate.net specific studies detailing these reactions on this compound are lacking. The following sections describe the general principles of these reactions as they apply to haloquinones.

A nucleophilic substitution reaction is a fundamental reaction type where an electron-rich species (the nucleophile) attacks a compound at an electron-deficient center, replacing a leaving group. libretexts.org In the context of this compound, the carbon atoms attached to the chlorine atoms are electrophilic and would be the expected sites of attack.

The reaction of haloquinones with nitrogen-containing nucleophiles, such as primary and secondary amines, is a common method for producing amino-substituted quinones. nih.gov Generally, one or both halogen atoms can be substituted. For instance, the reaction of 1,2-naphthoquinone with primary amines is known to yield 2-amino-1,4-naphthoquinone derivatives, involving a carbonyl transposition. nih.gov While extensive research exists on the amination of 2,3-dichloro-1,4-naphthoquinone to form various N-substituted derivatives, tandfonline.comresearchgate.nettandfonline.comresearchgate.net specific examples of amination reactions starting from this compound are not described in the surveyed literature.

Oxygen-containing nucleophiles, such as alcohols (alkoxides) and phenols (phenoxides), can react with haloquinones to yield alkoxy and aryloxy derivatives. This type of nucleophilic substitution would replace the chlorine atoms with -OR groups. While this is a known strategy for the derivatization of the 1,4-naphthoquinone (B94277) isomer, ias.ac.in specific research detailing the alkoxylation or aryloxylation of this compound could not be located.

Sulfur nucleophiles, particularly thiols, are known to be highly reactive towards quinones. nih.gov They readily participate in nucleophilic substitution reactions with haloquinones to form thioether-linked derivatives. tandfonline.comresearchgate.nettandfonline.com These reactions are well-documented for 2,3-dichloro-1,4-naphthoquinone, where both mono- and di-substituted products can be obtained by reacting with various thiols. researchgate.netresearchgate.net However, specific studies applying this methodology to this compound are absent from the reviewed scientific literature.

The introduction of carbon-based substituents onto a quinone core via nucleophilic substitution often involves reacting the haloquinone (B1663269) with a carbanion or a stabilized enolate. For example, the condensation of 2,3-dichloro-1,4-naphthoquinone with compounds containing a reactive methylene (B1212753) group (like ethyl acetoacetate) in the presence of a base leads to C-C bond formation. ias.ac.in Similarly, selenium nucleophiles can be introduced. nih.gov Again, while these principles are established for the 1,4-isomer, their specific application to this compound is not reported.

Cycloaddition and Condensation Strategies Utilizing this compound

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools in organic synthesis for forming cyclic structures. wikipedia.orglibretexts.org In these reactions, a conjugated diene reacts with a dienophile (typically an alkene or alkyne) to form a six-membered ring. libretexts.orgwikipedia.org Quinones are excellent dienophiles due to their electron-deficient nature. libretexts.org 1,2-Naphthoquinones can act as dienophiles, reacting with dienes to yield polycyclic systems. rsc.org As an α,β-unsaturated ketone system, the C3=C4 double bond in this compound would be expected to act as the dienophile. However, specific examples of Diels-Alder or other cycloaddition reactions involving this compound are not available in the literature reviewed.

Condensation reactions, such as the aldol (B89426) condensation, involve the reaction of an enol or enolate with a carbonyl compound. ias.ac.in While quinones can undergo various condensation reactions, specific studies detailing such reactions with this compound as a substrate are not documented.

Modernized Synthetic Approaches for Enhanced Efficiency and Selectivity

Traditional methods for the synthesis of naphthoquinones often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents. To overcome these limitations, contemporary research has focused on the development of modernized synthetic approaches that enhance both efficiency and selectivity. These methods not only accelerate reaction rates but also offer improved control over product formation, leading to higher yields and purity.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.gov In the context of naphthoquinone synthesis, microwave-assisted protocols have been successfully employed for the preparation of various derivatives.

For instance, a sustainable microwave-assisted protocol has been optimized for the synthesis of 4-substituted-1,2-naphthoquinone derivatives. nih.gov In a typical procedure, a solution of 1,2-naphthoquinone and an appropriate amine in a suitable solvent is subjected to microwave irradiation, leading to the rapid formation of the desired product. This method has been shown to be applicable to a range of amines, demonstrating its versatility. nih.gov

While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the successful synthesis of its derivatives suggests a high potential for adapting this technology. A plausible approach would involve the microwave-assisted chlorination of a suitable 1,2-naphthoquinone precursor. The key advantages of such a method would be the rapid and uniform heating, which can lead to cleaner reactions and a reduction in by-product formation.

Table 1: Representative Microwave-Assisted Synthesis of 1,2-Naphthoquinone Derivatives

| Starting Material | Reagent | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1,2-Naphthoquinone | Benzylamine | Acetonitrile | 200 | 150 | 5 | 75 | nih.gov |

| 1,2-Naphthoquinone | Dibenzylamine | Acetonitrile | 200 | 150 | 5 | 65 | nih.gov |

| 1,2-Naphthoquinone | 2-Aminophenol | Acetonitrile | 200 | 150 | 5 | 57 | nih.gov |

Ultrasound-Accelerated Synthesis Methodologies

Ultrasound irradiation has been recognized as an effective technique for promoting chemical reactions, a field known as sonochemistry. The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. researchgate.net This method offers a green and efficient alternative to conventional heating.

The application of ultrasound has been successfully demonstrated in the synthesis of various naphthoquinone derivatives. For example, a clean, fast, and simple method for the preparation of phenylamino-1,4-naphthoquinones involves the reaction of naphthoquinone and anilines under ultrasound irradiation, resulting in good yields and shorter reaction times compared to conventional methods. nih.gov Notably, this procedure has also been applied to the reaction of anilines with 2,3-dichloro-1,4-naphthoquinone, a structurally related compound to the subject of this article. nih.gov This suggests the feasibility of employing ultrasound for the synthesis of this compound derivatives.

A study on the ultrasound-accelerated synthesis of new naphthoquinone derivatives possessing an aminocarbohydrate chain at the C-2 position of the quinone ring reported higher yields under sonication compared to conventional methods. researchgate.net This highlights the potential of ultrasound to enhance the efficiency of substitution reactions on the naphthoquinone core.

Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis of Phenylamino-1,4-naphthoquinones

| Aniline Substituent | Method | Time | Yield (%) | Reference |

| 4-Methoxy | Conventional | 24 h | 60 | nih.gov |

| 4-Methoxy | Ultrasound | 30 min | 85 | nih.gov |

| 4-Chloro | Conventional | 24 h | 55 | nih.gov |

| 4-Chloro | Ultrasound | 45 min | 80 | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.

Key green chemistry principles applicable to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste generation. rsc.orgresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all atoms from the starting materials and reagents into the final product.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol (B145695), or solvent-free conditions. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave and ultrasound irradiation are considered energy-efficient methods as they can significantly reduce reaction times. rsc.orgmdpi.com

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. The use of biocatalysts, such as laccase, for the synthesis of naphthoquinones represents a promising green approach. rsc.org

Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided if possible, as they require additional reagents and can generate waste.

A potential green synthetic route to this compound could involve the direct, catalyzed chlorination of 1,2-naphthoquinone in an environmentally benign solvent or under solvent-free conditions, potentially accelerated by microwave or ultrasound energy. The use of a recyclable catalyst would further enhance the green credentials of the process. For example, the use of laccase for the one-pot synthesis of 1,4-naphthoquinones in an aqueous medium highlights the potential of enzymatic catalysis in this area. rsc.org

Advanced Spectroscopic and Structural Elucidation of 3,4 Dichloro 1,2 Naphthoquinone and Its Derivatives

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra are unique molecular fingerprints, highly sensitive to the specific arrangement of atoms and functional groups. For 3,4-Dichloro-1,2-naphthoquinone, these techniques would be crucial for confirming the presence of the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds and the substitution pattern on the naphthalene (B1677914) ring.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels.

Research Findings: Specific experimental FTIR data for this compound is not available in the reviewed literature. For context, related naphthoquinone compounds exhibit characteristic absorption bands. For instance, derivatives of 1,4-naphthoquinone (B94277) typically show strong carbonyl (νC=O) stretching vibrations in the region of 1630-1680 cm⁻¹. scielo.br The carbon-carbon double bond (νC=C) stretches of the aromatic ring usually appear in the 1450-1595 cm⁻¹ range. scielo.br The carbon-chlorine (νC-Cl) stretching modes would be expected at lower wavenumbers.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light (Raman scattering) from a molecule. bruker.com

Research Findings: No experimental Raman spectra for this compound have been found in the literature. A Raman analysis would be expected to clearly show signals corresponding to the symmetric vibrations of the quinone ring and the C-Cl bonds. Often, vibrations that are weak in FTIR are strong in Raman, and vice versa. For example, the C=C bond vibrations of the aromatic system are typically strong in Raman spectra. bruker.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. The chemical shifts, coupling constants, and signal integrations provide detailed information about the connectivity and chemical environment of atoms.

Research Findings: Published ¹H NMR or ¹³C NMR spectra for this compound could not be located. A ¹H NMR spectrum would be particularly informative, showing distinct signals for the four protons on the unsubstituted benzene (B151609) ring portion of the naphthalene core. The specific chemical shifts and splitting patterns of these protons would be highly dependent on the electronic effects of the adjacent dichlorinated quinone ring, allowing for unambiguous confirmation of the 3,4-dichloro substitution pattern. Similarly, a ¹³C NMR spectrum would show distinct signals for each of the ten carbon atoms, with the carbonyl carbons and the chlorine-substituted carbons having characteristic chemical shifts.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Research Findings: While no published mass spectra for this compound were found, the expected molecular ion peak can be predicted. Given the monoisotopic mass of 225.9588 g/mol , a high-resolution mass spectrum would show a prominent molecular ion [M]⁺ peak at this m/z value. epa.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion would appear as a characteristic cluster of peaks, with the [M]⁺, [M+2]⁺, and [M+4]⁺ ions in a predictable ratio, confirming the presence of two chlorine atoms. Analysis of fragmentation patterns would likely show the loss of carbon monoxide (CO) and chlorine (Cl) radicals, which is typical for quinone and chlorinated compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals (e.g., π → π* and n → π* transitions). libretexts.org The resulting spectrum is characteristic of the conjugated π-electron system within the molecule.

Research Findings: Specific UV-Vis absorption data for this compound is not available. However, the parent compound, 1,2-naphthoquinone (B1664529), is reported to have absorption maxima (λ_max) at approximately 250 nm, 340 nm, and 420 nm. researchgate.net The peak around 250-260 nm is attributed to a π → π* transition within the aromatic system. researchgate.net The weaker absorption bands at longer wavelengths (in the near-UV and visible regions) are characteristic of n → π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms. libretexts.orgresearchgate.net It is expected that the addition of two chlorine atoms in this compound would cause a bathochromic (red) shift in these absorption bands due to the electronic influence of the halogen substituents on the conjugated system.

X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a crystalline solid. nih.gov It provides precise bond lengths, bond angles, and information on intermolecular interactions and crystal packing.

Research Findings: There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Such an analysis would provide unequivocal proof of its molecular structure, confirming the planarity of the ring system and the precise geometry of the chloro and carbonyl substituents. It would also reveal how the molecules pack in the solid state, detailing any intermolecular interactions such as π-π stacking or halogen bonding.

Mechanistic Investigations of Biological Activities of 3,4 Dichloro 1,2 Naphthoquinone Derivatives

Dissection of Antimicrobial and Antiparasitic Action Modes

Antibacterial Effects and Target Pathways

Therefore, no content can be provided for this subject at this time. Should research on the biological mechanisms of 3,4-Dichloro-1,2-naphthoquinone become available in the future, this topic could be revisited.

Antifungal Action and Susceptibility Profiles

Naphthoquinone derivatives exhibit considerable antifungal potential against a range of fungi relevant to human health, including opportunistic yeasts, dermatophytes, and pathogenic filamentous fungi. akjournals.com The antifungal activity of these compounds is often attributed to their ability to interfere with fundamental cellular processes in fungal cells.

One of the proposed mechanisms of antifungal action involves the disruption of the fungal cell membrane's integrity. researchgate.net This can lead to increased permeability, resulting in the leakage of essential intracellular components, such as potassium ions (K+) and other substances that absorb light at 260 nm, which is indicative of nucleotide leakage. akjournals.comresearchgate.net For instance, studies on the compound IVS320 (3a,10b-dihydro-1H-cyclopenta[b]naphtho[2,3-d]furan-5,10-dione) demonstrated its ability to cause problems in cell membrane permeability without altering the fungal cell wall. researchgate.net

Furthermore, some naphthoquinone derivatives have shown synergistic effects when combined with existing antifungal drugs like Amphotericin B. nih.govresearchgate.net This synergy suggests that the naphthoquinones may act through mechanisms that complement conventional antifungals, potentially by increasing fungal membrane permeability and inducing oxidative stress. nih.gov

The antifungal efficacy of naphthoquinone derivatives can be influenced by their chemical structure. For example, a study evaluating a series of halogenated naphthoquinones found that several compounds were active against Candida albicans. scielo.br The minimum inhibitory concentration (MIC), a measure of antifungal potency, varies among different derivatives and fungal species. For example, 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) has shown potent activity against Candida species and dermatophytes with MIC values ranging from <1.56 to 6.25 μg/mL. akjournals.com

Table 1: Antifungal Activity of Selected Naphthoquinone Derivatives

| Compound | Fungal Species | MIC (μg/mL) | Reference |

| 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) | Candida species | <1.56 - 6.25 | akjournals.com |

| 2,3-DBNQ | Dermatophytes | <1.56 | akjournals.com |

| IVS320 | Dermatophytes | 5-28 | researchgate.net |

| IVS320 | Cryptococcus spp. | 3-5 | researchgate.net |

| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus spp. | 3.12 - 12.5 | nih.gov |

Antiviral Activities and Replication Inhibition

Derivatives of 1,4-naphthoquinone (B94277) have demonstrated notable antiviral properties, particularly against viruses like Herpes Simplex Virus type 1 (HSV-1) and Dengue virus. nih.govresearchgate.net The mechanism of their antiviral action often involves the inhibition of crucial stages in the viral replication cycle. nih.govmdpi.com

For HSV-1, certain 2-aminomethyl-3-hydroxy-1,4-naphthoquinone derivatives have been shown to control both the early and late phases of viral replication. nih.govmdpi.com Encapsulation of these derivatives in liposomes has been found to enhance their antiviral efficacy. nih.gov For instance, liposome-encapsulated derivatives with benzyl (B1604629) and nitrobenzene (B124822) substituents exhibited significantly lower EC50 values (the concentration required to inhibit 50% of viral activity) compared to the standard antiviral drug acyclovir. nih.gov The antiviral mechanism is thought to involve the induction of apoptosis, inhibition of proteasomes, and control of inflammatory processes. nih.gov

In the context of Dengue virus, synthetic 1,4-pyran naphthoquinones have been identified as potent inhibitors of viral replication. researchgate.net These compounds have been shown to inhibit the ATPase activity of the viral NS3 enzyme, a crucial component for viral replication. researchgate.net The search for inhibitors of viral replication is a critical area of research, as all essential steps in the viral life cycle are potential targets for antiviral drugs. nih.gov

Table 2: Antiviral Activity of Naphthoquinone Derivatives against HSV-1

| Compound | Form | EC50 (μM) | Reference |

| 2-aminomethyl-3-hydroxy-1,4-naphthoquinone with benzyl substituent (encapsulated) | Liposome | 0.56 ± 0.02 | nih.gov |

| 2-aminomethyl-3-hydroxy-1,4-naphthoquinone with nitrobenzene substituent (encapsulated) | Liposome | 0.36 ± 0.04 | nih.gov |

| Acyclovir (encapsulated) | Liposome | 3.16 ± 0.09 | nih.gov |

Antimalarial and Anti-Chagas Disease Mechanisms

Naphthoquinone derivatives have shown promise as therapeutic agents against parasitic diseases such as malaria and Chagas disease. nih.govnih.govnih.gov Their mechanism of action against these protozoan parasites often involves targeting specific metabolic pathways or inducing oxidative stress.

In the fight against malaria, caused by Plasmodium parasites, 1,4-naphthoquinones have been extensively studied. nih.gov Atovaquone, a 3-substituted-2-hydroxy-1,4-naphthoquinone, is a clinically used antimalarial drug. nih.gov Synthetic 1,2,3-triazole-naphthoquinone conjugates have also demonstrated significant in vitro antimalarial activity against chloroquine-sensitive strains of Plasmodium falciparum. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme, which is essential for pyrimidine (B1678525) biosynthesis in the parasite. nih.gov

For Chagas disease, caused by Trypanosoma cruzi, various naphthoquinone derivatives have been investigated for their trypanocidal activity. nih.govscielo.brnih.gov Some 2-anilino-1,4-naphthoquinones and aryloxy-quinones have exhibited potent activity against different strains and forms of T. cruzi. nih.gov The proposed mechanisms for their anti-Chagas activity include the targeting of trypanothione (B104310) reductase, an enzyme crucial for the parasite's defense against oxidative stress. nih.gov Additionally, some imido-substituted 1,4-naphthoquinone analogs have shown more potent antitrypanosomal activities than the clinically used drug nifurtimox. nih.gov

Table 3: Antiplasmodial and Anti-T. cruzi Activity of Naphthoquinone Derivatives

| Compound Type | Target Organism | Activity | Potential Mechanism | Reference |

| 1,2,3-Triazole-naphthoquinone conjugates | Plasmodium falciparum | IC50 values ranging from 0.8 to 17.9 μM | Inhibition of PfDHODH | nih.gov |

| 2-Anilino-1,4-naphthoquinones | Trypanosoma cruzi | Potent activity against epimastigotes | Targeting trypanothione reductase | nih.gov |

| Imido-substituted 1,4-naphthoquinones | Trypanosoma cruzi | More potent than nifurtimox | Inhibition of proliferation | nih.gov |

Role in Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A key mechanism underlying the biological activities of many naphthoquinones, including this compound derivatives, is their ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. mdpi.comnih.govnih.gov This property is central to their cytotoxic effects against cancer cells and various pathogens.

Naphthoquinones can undergo redox cycling, a process where the quinone is reduced to a semiquinone radical by enzymes like cytochrome P450 reductase. mdpi.com This semiquinone can then be oxidized by molecular oxygen, generating superoxide (B77818) radicals (O2•−). mdpi.com Superoxide can further lead to the formation of other ROS, such as hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (•OH). mdpi.comnih.gov This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to vital cellular components like DNA, proteins, and lipids. nih.govmdpi.com

Studies have shown that certain 1,4-naphthoquinone derivatives strongly induce ROS formation and deplete cellular glutathione, a major antioxidant. nih.gov This oxidative stress can trigger downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and STAT3 signaling pathways, ultimately leading to apoptosis (programmed cell death). nih.gov For example, novel 2,3-epoxy-1,4-naphthoquinone derivatives have been shown to induce apoptosis in liver cancer cells through ROS-mediated modulation of these pathways. nih.gov The ability to generate ROS can be modulated by the substitution pattern on the naphthoquinone structure. rsc.org

Modulation of Anti-Inflammatory Pathways and Other Immunological Responses

Beyond their direct cytotoxic effects, naphthoquinone derivatives can also modulate inflammatory pathways and immunological responses. mdpi.comnih.govnih.gov This immunomodulatory activity can contribute to their therapeutic potential in various diseases, including those with an inflammatory component.

Certain naphthoquinone derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. nih.govmdpi.com For instance, some synthetic 1,4-naphthoquinones can decrease the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. mdpi.com This anti-inflammatory action may be mediated through the inhibition of signaling pathways such as the NF-κB pathway. nih.gov

Furthermore, some naphthoquinones can modulate the function of immune cells like macrophages. mdpi.comresearchgate.net They have been found to inhibit the P2X7 receptor, a ligand-gated ion channel involved in inflammation, leading to a reduction in ATP-induced calcium influx and ROS production in macrophage cells. nih.govresearchgate.net Interestingly, some derivatives can exhibit concentration-dependent dual effects, decreasing the production of certain cytokines like IL-6 while increasing others like TNF. nih.gov This complex modulation of immune responses highlights the intricate ways in which these compounds can interact with the immune system.

Computational Chemistry and Cheminformatics Studies of 3,4 Dichloro 1,2 Naphthoquinone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3,4-Dichloro-1,2-naphthoquinone, docking simulations are employed to understand its potential interactions with biological targets, such as enzymes and receptors. These simulations can provide critical information on binding affinities and the specific molecular interactions that stabilize the ligand-target complex.

Docking studies conducted on various naphthoquinone derivatives have demonstrated their potential to bind to a range of biological targets. For instance, derivatives of the related 1,4-naphthoquinone (B94277) have been evaluated for their interaction with enzymes like H5N1 neuraminidase. nih.gov Such studies reveal the binding modes and can elucidate the role of specific structural features, like the chloro substituents on the naphthoquinone ring, in target binding. While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology remains a cornerstone for predicting its potential biological targets.

The general process involves preparing the 3D structure of this compound and docking it into the binding site of a target protein. The results are then scored based on the predicted binding energy, with lower energies typically indicating a more stable complex. These studies can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. For example, in a hypothetical docking study with a target enzyme, the chlorine atoms of this compound might engage in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound with Various Protein Targets This table presents illustrative data to demonstrate the type of information generated from molecular docking studies.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Protein Kinase A | -8.2 | Lys72, Glu91 | Hydrogen Bond, Halogen Bond |

| Cyclooxygenase-2 | -7.5 | Arg120, Tyr355 | Pi-Pi Stacking, Hydrophobic |

| Bcl-2 | -9.1 | Arg102, Asp105 | Salt Bridge, Halogen Bond |

| DNA Gyrase | -6.8 | Asp73, Gly77 | Hydrogen Bond, van der Waals |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules like this compound. These calculations can determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.

For naphthoquinone derivatives, DFT calculations have been used to correlate electronic properties with biological activities. scielo.br A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of electron density, as visualized through molecular electrostatic potential maps, can predict the sites most susceptible to nucleophilic or electrophilic attack. In the case of this compound, these calculations can elucidate how the electron-withdrawing nature of the chlorine atoms and the carbonyl groups influences the electron distribution across the aromatic system.

Systematic theoretical DFT calculations on related naphthoquinone derivatives have indicated that properties such as the energy of the LUMO, vertical electron affinity, and the reactivity index are important characteristics related to their biological effects. researchgate.net These computational approaches provide a foundational understanding of the molecule's intrinsic properties, which can then be correlated with experimental observations.

Table 2: Calculated Electronic Properties of Naphthoquinone Derivatives Using DFT This table contains representative data for illustrative purposes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1,2-Naphthoquinone (B1664529) | -6.85 | -2.54 | 4.31 | 5.21 |

| 3-Chloro-1,2-naphthoquinone | -7.02 | -2.89 | 4.13 | 4.88 |

| This compound | -7.21 | -3.15 | 4.06 | 3.57 |

| 1,4-Naphthoquinone | -7.11 | -2.98 | 4.13 | 0.00 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models can be developed to predict its efficacy against various biological targets, provided a dataset of structurally related compounds with known activities is available.

QSAR studies on different series of naphthoquinone derivatives have been successful in identifying the key molecular descriptors that govern their biological activities, such as anticancer and antimalarial properties. nih.gov These descriptors can be constitutional, topological, geometrical, or electronic in nature. The resulting QSAR models, often developed using techniques like multiple linear regression or machine learning algorithms, can then be used to predict the activity of new or untested compounds, including this compound.

For example, a QSAR study on 1,4-naphthoquinone derivatives might reveal that descriptors related to hydrophobicity, molecular weight, and specific electronic properties are crucial for their activity. brieflands.com Such models, once validated, can guide the rational design of new derivatives of this compound with potentially enhanced biological efficacy. The predictive power of QSAR models is highly dependent on the quality and diversity of the training data.

Simulation of Charge-Transfer Complex Formation and Kinetic Analyses

Naphthoquinones are known to act as electron acceptors and can form charge-transfer (CT) complexes with various electron-donor molecules. rsc.org Computational simulations play a crucial role in understanding the formation, structure, and stability of these complexes. The interaction of 2,3-dichloro-1,4-naphthoquinone with certain drugs has been shown to proceed through the formation of a CT complex. nih.gov Spectrophotometric and computational methods can be combined to study these interactions.

Computational molecular modeling can be used to determine the stoichiometry of the complex, the sites of interaction, and to postulate the reaction mechanism. nih.gov Kinetic studies, both experimental and simulated, can determine the order of the reaction, as well as the rate and rate constants. nih.gov For this compound, simulations could predict its ability to form CT complexes with biological molecules like amino acids or nucleic acid bases, which could be a potential mechanism of its biological action. These studies often involve calculating the association constant of the complex, which is a measure of its stability.

Table 3: Kinetic and Thermodynamic Parameters for Charge-Transfer Complex Formation of a Naphthoquinone Acceptor This table provides an example of data obtained from studies on charge-transfer complexes.

| Electron Donor | Solvent | Stoichiometry (D:A) | Association Constant (Kc) (L/mol) | Molar Absorptivity (ε) (L/mol·cm) |

|---|---|---|---|---|

| Crizotinib | Acetonitrile | 1:2 | 1.07 x 102 | 2.5 x 103 |

| Hexamethylbenzene | Dichloromethane | 1:1 | 5.4 x 102 | 1.8 x 103 |

| Aniline | Ethanol (B145695) | 1:1 | 8.9 x 101 | 1.2 x 103 |

In Silico Prediction of Potential Biological Targets and Pharmacological Profiles

There are two main approaches to in silico target prediction: ligand-based and structure-based methods. Ligand-based methods rely on the principle that similar molecules tend to have similar biological activities. They involve comparing the structure of this compound to databases of compounds with known biological targets. Structure-based methods, on the other hand, involve docking the compound into the binding sites of a large number of proteins to identify potential binding partners.

A comprehensive in silico workflow might involve multiple target prediction tools to generate a consensus list of potential targets. nih.gov This approach can help in identifying previously unknown targets for a compound. For instance, a study on naphthoquinone scaffold-derived compounds used databases like SwissTargetPrediction and the Similarity Ensemble Approach to predict targets in the context of head and neck squamous cell carcinoma. nih.gov Such an approach for this compound could reveal novel therapeutic applications and guide future experimental validation.

Structure Activity Relationship Sar Studies of 3,4 Dichloro 1,2 Naphthoquinone Derivatives

Analysis of Substituent Position and Nature on Biological Potency

The position and chemical nature of substituents on the 3,4-dichloro-1,2-naphthoquinone framework play a pivotal role in determining the biological potency of its derivatives. The introduction of various functional groups at different positions can significantly modulate their activity.

The reactivity of the 1,2-naphthoquinone (B1664529) core is inherently influenced by the electron-withdrawing or electron-donating properties of its substituents. For instance, the introduction of amino groups onto the quinone moiety can affect its redox properties, which is a key determinant of its biological action. researchgate.net Studies have shown that the position of these substituents is critical for activity. For example, in a series of fluoro-substituted naphthoquinones, a fluoro group at the C3 position exhibited better antibacterial activity against E. coli compared to a fluoro group at the C4 position, which decreased the activity approximately threefold. nih.gov

Furthermore, the nature of the substituent itself is a major determinant of biological potency. The synthesis of various derivatives through the nucleophilic substitution of the chlorine atoms at the C2 and C3 positions has allowed for the exploration of a wide chemical space. nih.gov For example, the introduction of nitrogen-containing heterocycles, sulfur-containing moieties, and oxygenated functional groups can lead to compounds with a diverse range of biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov The steric and electronic properties of these substituents directly impact how the molecule interacts with its biological target.

Research has also explored the impact of alkyl and acyl groups on the biological activity of naphthoquinone derivatives. nih.gov A study on juglone (B1673114) and lawsone derivatives revealed that the type of substituent significantly influences their cytotoxic effects. nih.gov Specifically, the introduction of a farnesyl group, a type of terpenyl substituent, at the 3-position of 2-hydroxy-1,4-naphthoquinone (B1674593) resulted in the most potent cytotoxic compound against several human cancer cell lines. mdpi.com This highlights that not just the position, but also the lipophilicity and specific chemical structure of the substituent are critical for biological potency. mdpi.comnih.gov

Impact of Halogenation Patterns on Molecular Activity Profiles

The presence and pattern of halogen atoms on the this compound scaffold are significant determinants of its molecular activity. Halogens, being electronegative, can influence the electronic properties of the naphthoquinone ring, thereby affecting its redox potential and reactivity towards biological nucleophiles.

The two chlorine atoms at the C3 and C4 positions of the parent compound are key to its reactivity, making these positions susceptible to nucleophilic substitution. nih.gov This reactivity has been exploited to synthesize a wide array of derivatives with varying biological activities. nih.gov The specific halogen atom and its position can have a profound impact on the activity profile. For instance, an eco-friendly electrochemical halogenation method has been developed to synthesize various amino-halogenated naphthoquinoidal derivatives, with some showing potent trypanocidal activity, even surpassing the currently used drug, benznidazole. researchgate.net

The influence of halogenation extends beyond just chlorine. The synthesis of brominated naphthoquinones has also been explored. researchgate.net Furthermore, the introduction of a fluoro group at different positions on the naphthoquinone ring has been shown to have a differential impact on antibacterial activity. nih.gov These findings underscore the importance of the specific halogen and its location in modulating the biological effects of these compounds.

The introduction of a 2-chloroethylthio moiety to the 1,4-naphthoquinone (B94277) core has been shown to improve the cytotoxic properties of some derivatives. mdpi.com This indicates that the combination of a halogen with other functional groups can lead to synergistic effects on biological activity. The strategic placement of halogens can also influence the molecule's ability to participate in halogen bonding, a type of non-covalent interaction that can play a role in drug-receptor binding. tandfonline.com

Evaluation of Bioisosteric Replacements on Pharmacological Efficacy

Bioisosteric replacement is a powerful strategy in drug design where one atom or a group of atoms is replaced by another with similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. cambridgemedchemconsulting.com In the context of this compound derivatives, this approach can be used to fine-tune their activity, selectivity, and pharmacokinetic properties. baranlab.org

A common bioisosteric replacement involves substituting a chlorine atom with other halogens like bromine or fluorine, or with other functional groups altogether. For example, replacing the chloro group with a bromo or methyl group has been investigated to understand its effect on the bioactivity of naphthoquinone analogues. rsc.org The rationale behind such replacements is that even subtle changes in size, electronegativity, and lipophilicity can significantly alter the interaction of the molecule with its biological target. cambridgemedchemconsulting.com

Another example of bioisosteric replacement is the substitution of a carbon atom with a sulfur atom. nih.gov This can lead to changes in the molecule's electronic distribution and hydrogen bonding capacity, which in turn can affect its pharmacological efficacy. nih.gov The replacement of a phenyl group with a pyridyl or thiophene (B33073) group is another common bioisosteric modification that can alter the molecule's properties. cambridgemedchemconsulting.com

Correlation between Redox Properties and Biological Response Mechanisms

The biological activity of naphthoquinones, including this compound and its derivatives, is often intrinsically linked to their redox properties. bohrium.com These compounds can undergo redox cycling, a process that generates reactive oxygen species (ROS) and induces oxidative stress in cells. bohrium.comresearchgate.net This ability to perturb the cellular redox balance is a key mechanism behind their diverse biological effects, including anticancer and antimicrobial activities. bohrium.comscielo.org.co

The redox potential of a naphthoquinone derivative, which is a measure of its tendency to accept electrons, is a critical factor in its biological response. nih.gov This potential can be modulated by the substituents on the naphthoquinone ring. researchgate.net For example, electron-donating groups can lower the reduction potential, making redox cycling less efficient, while electron-withdrawing groups can have the opposite effect. researchgate.net

Studies have found a direct correlation between the redox potentials of 1,4-naphthoquinone derivatives and their cytotoxic effects. nih.gov Cyclic voltammetry is a technique used to measure the standard redox potentials of these compounds, and the results have shown a clear link between these electrochemical properties and their inhibitory effects on cancer cells. nih.gov

Conclusion and Future Research Perspectives on 3,4 Dichloro 1,2 Naphthoquinone

Synthesis and Mechanistic Understanding of 3,4-Dichloro-1,2-naphthoquinone

The synthesis of this compound and its analogs is a cornerstone of its research profile. A prevalent method involves the chlorination of 1,2-naphthoquinone (B1664529). Another significant synthetic route is the reaction of 2,3-dichloro-1,4-naphthoquinone (DCNQ) with various nucleophiles. tandfonline.comsemanticscholar.org DCNQ is a versatile starting material with four electrophilic sites, allowing for the creation of a diverse array of substituted derivatives and fused heterocyclic compounds. benthamdirect.comresearchgate.net The reactions are often carried out in solvents like ethanol (B145695) or chloroform, sometimes with a base such as sodium carbonate or triethylamine. tandfonline.comresearchgate.net

A notable one-pot synthesis method involves the reaction of 2,3-dichloro-1,4-naphthoquinone with amines and carbon disulfide, leading to the formation of naphthoquinone–1,3-dithioles. oup.com This approach is efficient for both amino acid esters and aliphatic primary amines. oup.com Additionally, methods for preparing 2,3-dichloro-1,4-naphthoquinone itself have been developed, including a process that starts from 1-naphthylamine-4-sodium sulfonate and utilizes chlorine gas in an aqueous solution, which is advantageous for its use of water as a solvent and minimal chlorine gas escape. google.com

The mechanistic understanding of these reactions is crucial for controlling the synthesis of desired products. For instance, in reactions with DCNQ, nucleophilic attack can occur at the C-2 and C-3 positions, displacing the chlorine atoms. semanticscholar.org The reaction conditions, such as the solvent and the nature of the nucleophile, play a significant role in determining the final product. tandfonline.com

Emerging Avenues in Naphthoquinone Research

The field of naphthoquinone research is continually evolving, with several exciting areas of investigation coming to the forefront. A significant trend is the synthesis of hybrid molecules that combine the naphthoquinone scaffold with other pharmacologically active moieties. nih.gov This approach aims to create compounds with enhanced or novel biological activities.

One promising area is the development of naphthoquinone derivatives with potential applications in treating neurodegenerative diseases like Parkinson's. nih.gov Research has shown that certain naphthoquinones can exhibit neuroprotective effects through various mechanisms, including antioxidant activity and modulation of specific enzymes. nih.gov

Furthermore, the antimicrobial and anticancer potential of naphthoquinone derivatives remains a major focus. mdpi.commdpi.comresearchgate.net Researchers are exploring new derivatives to combat multidrug-resistant pathogens and various cancer cell lines. mdpi.comfrontiersin.org Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly being used to predict the biological activity of new naphthoquinone derivatives and to understand their mechanisms of action at a molecular level. frontiersin.org This in silico approach helps in identifying promising candidates for further experimental investigation. frontiersin.org

Interdisciplinary Research Opportunities and Challenges

The study of this compound and other naphthoquinones presents numerous opportunities for interdisciplinary collaboration. The synthesis of novel derivatives by organic chemists can provide a platform for biologists and pharmacologists to investigate their efficacy against various diseases. mdpi.comresearchgate.net The integration of computational chemistry is also vital for rational drug design and for gaining deeper insights into the structure-activity relationships of these compounds. frontiersin.orgnih.gov

However, challenges remain. A key issue is the often-low solubility of naphthoquinone derivatives in aqueous solutions, which can hinder their biological testing and potential therapeutic application. nih.gov Overcoming this challenge may require the development of novel formulations or the synthesis of more soluble analogs. Furthermore, while many naphthoquinone derivatives show promising activity in vitro, translating these findings into effective and safe therapeutic agents requires extensive preclinical and clinical studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.